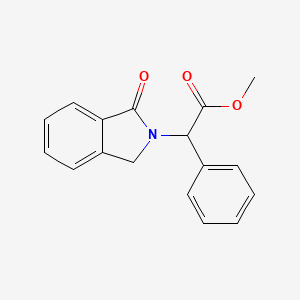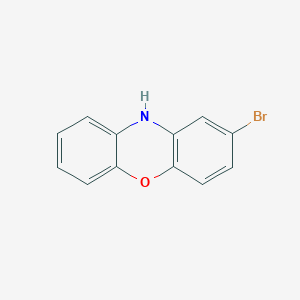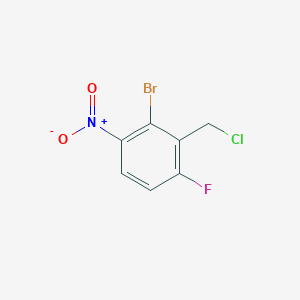
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Chloromethylation: Adding a chloromethyl group using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Aminobenzene derivatives: From the reduction of the nitro group.
Carboxylic acids: From the oxidation of the chloromethyl group.
Substituted benzenes: From nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.
Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The electron-withdrawing nitro group increases the electrophilicity of the benzene ring, facilitating the substitution of halogens by nucleophiles.
Reduction: The nitro group is reduced to an amine through a series of electron transfer steps involving the catalyst and reducing agent.
Oxidation: The chloromethyl group is oxidized through the formation of intermediate species such as aldehydes before forming the final carboxylic acid product.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-nitrobenzene: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloromethyl-4-fluoro-1-nitrobenzene: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-3-(methyl)-4-fluoro-1-nitrobenzene: Contains a methyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of reactivity and applications in different fields.
Properties
Molecular Formula |
C7H4BrClFNO2 |
|---|---|
Molecular Weight |
268.47 g/mol |
IUPAC Name |
3-bromo-2-(chloromethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c8-7-4(3-9)5(10)1-2-6(7)11(12)13/h1-2H,3H2 |
InChI Key |
RADDCROZIAHUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


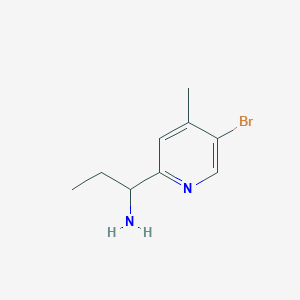
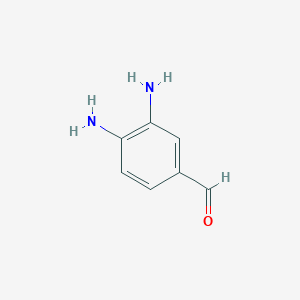
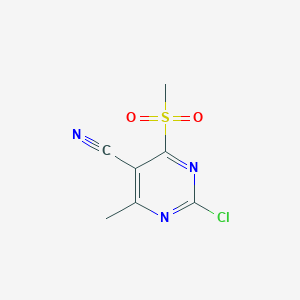
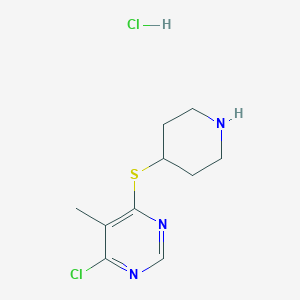

![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
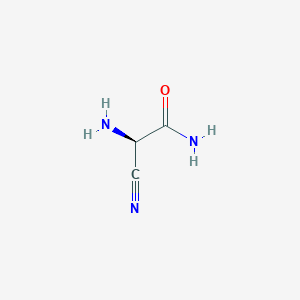
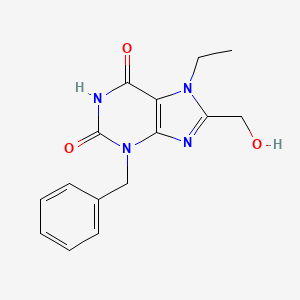


![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)

